molecular formula C15H14FNO5 B601379 Levofloxacin Impurity 7 CAS No. 1607796-83-7

Levofloxacin Impurity 7

Cat. No.: B601379
CAS No.: 1607796-83-7
M. Wt: 307.28
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin Impurity 7 is a known impurity of Levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is the L-isomer of Ofloxacin and is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Impurities in pharmaceutical compounds like Levofloxacin are critical to identify and control, as they can affect the efficacy and safety of the drug.

Preparation Methods

The preparation of Levofloxacin Impurity 7 involves specific synthetic routes and reaction conditions. One method includes a substitution reaction on a compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction in the presence of hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .

Chemical Reactions Analysis

Levofloxacin Impurity 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Levofloxacin Impurity 7 has several scientific research applications:

Mechanism of Action

The mechanism of action of Levofloxacin Impurity 7 is closely related to that of Levofloxacin. Levofloxacin exerts its antimicrobial activity by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Levofloxacin Impurity 7 can be compared with other known impurities of Levofloxacin, such as:

    Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

    Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

    Levofloxacin Impurity C: Levofloxacin N-Oxide

This compound is unique due to its specific chemical structure and the conditions required for its synthesis. This uniqueness is important for the accurate identification and quantification of impurities in pharmaceutical formulations .

Properties

CAS No.

1607796-83-7

Molecular Formula

C15H14FNO5

Molecular Weight

307.28

Appearance

White Solid to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; 

Origin of Product

United States

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